molecular formula C8H11ClN2 B2387590 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine CAS No. 1251761-08-6

2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

Cat. No. B2387590
CAS RN: 1251761-08-6
M. Wt: 170.64
InChI Key: QWNDXWFLUYJIMF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines .


Synthesis Analysis

The synthesis of 2-(chloromethyl)pyridine involves the reaction of 2-methylpyridine with carbon tetrachloride in the presence of dry sodium carbonate .


Molecular Structure Analysis

The molecular formula of 2-(chloromethyl)pyridine is C6H6ClN . The InChI key is NJWIMFZLESWFIM-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-(Chloromethyl)pyridine is an alkylating agent . It is a precursor to pyridine-containing ligands .


Physical And Chemical Properties Analysis

2-(Chloromethyl)pyridine is a white solid with a molar mass of 127.57 g/mol . Its melting point is 79 °C .

Scientific Research Applications

Catalysis and Polymerization

One application of derivatives of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is in the field of catalysis, particularly in ethylene oligomerization reactions. These derivatives, when complexed with metals such as Ni, Co, and Fe, form catalysts that facilitate the production of oligomers from ethylene. The catalytic activity and the product distribution are significantly influenced by the choice of solvent and co-catalyst, highlighting the complex's potential in fine-tuning polymer production processes (Nyamato et al., 2014).

Luminescent Materials

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have shown promise in creating luminescent materials. These compounds have been explored for their potential in producing luminescent lanthanide compounds, which are useful in biological sensing. The unique photophysical properties of these complexes offer avenues for developing new materials for imaging and sensing applications (Halcrow, 2005).

Corrosion Inhibition

Derivatives of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine have also been explored as corrosion inhibitors. Their molecular structure and interaction with metal surfaces can significantly reduce corrosion rates, offering potential applications in protecting industrial materials and infrastructure (Bouklah et al., 2005).

Fluorescent Probes and Sensors

These compounds have been developed as fluorescent probes for detecting metal ions. The design of reversible chemosensors based on these derivatives allows for the nanomolar detection of metal ions such as Cu2+. Their high sensitivity and specificity for certain metals make them valuable tools in environmental monitoring and analytical chemistry (García et al., 2019).

Material Science and Functional Materials

The versatile chemistry of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine derivatives enables the synthesis of multifunctional materials. These include spin-crossover switches and emissive f-element centers for biomedical sensors. Advances in this area demonstrate the potential of these compounds in creating functional materials for electronic, sensory, and biomedical applications (Halcrow, 2014).

Safety and Hazards

2-(Chloromethyl)pyridine is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that chloromethylpyridines, including 2-chloromethylpyridine, are alkylating agents . Alkylating agents work by binding to DNA and causing damage, which can inhibit cell division and lead to cell death.

Mode of Action

As an alkylating agent, 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine likely interacts with its targets by transferring a methyl or other alkyl group to the DNA molecule . This can result in the formation of cross-links within the DNA, preventing it from unwinding and replicating properly. The inability to replicate can lead to cell death, particularly in rapidly dividing cells.

Result of Action

The molecular and cellular effects of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine’s action are likely related to its role as an alkylating agent . By causing DNA damage, it can inhibit cell division and lead to cell death. This can have a broad range of effects depending on the type of cells affected and the extent of the damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDXWFLUYJIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CCl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

CAS RN

1251761-08-6
Record name 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
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